4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide

Description

Properties

IUPAC Name |

4-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-12-4-8-15(9-5-12)14(3)17-18-21(19,20)16-10-6-13(2)7-11-16/h4-11,18H,1-3H3/b17-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRDDISAEJJRRH-SAPNQHFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/NS(=O)(=O)C2=CC=C(C=C2)C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate in the presence of a suitable solvent such as benzene . The reaction proceeds through the formation of an intermediate sulfonylhydrazide, which then undergoes condensation with p-tolualdehyde to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through the formation of stable complexes with target proteins, leading to alterations in their activity .

Comparison with Similar Compounds

Similar Compounds

- 4-Methylbenzenesulfonyl hydrazide

- p-Toluenesulfonyl hydrazide

- Benzhydrazide

Uniqueness

4-Methyl-N’-(1-p-tolylethylidene)benzenesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to form stable complexes with target proteins makes it a valuable compound in research and industrial applications .

Biological Activity

4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide, a compound with the molecular formula , is a sulfonyl hydrazone derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.

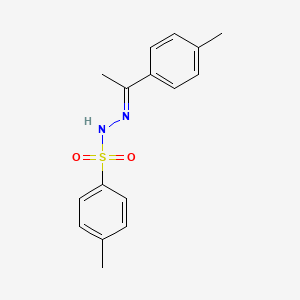

Molecular Structure

The molecular structure of 4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide can be represented as follows:

- Molecular Formula :

- CAS Number : 60672-33-5

- Synonyms : Benzenesulfonic acid, 4-methyl-, [1-(4-methylphenyl)ethylidene]hydrazide

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 318.39 g/mol |

| Melting Point | 143–144 °C |

| Solubility | Soluble in DMSO |

Antimicrobial Properties

Research indicates that sulfonyl hydrazones, including 4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide, exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibited various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study Example

In a controlled experiment, the minimum inhibitory concentration (MIC) of the compound against E. coli was found to be 32 µg/mL. This suggests a potential application in developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of 4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Cytotoxicity Studies

Cytotoxicity tests conducted on human cancer cell lines revealed that the compound exhibited selective cytotoxic effects. The IC50 values for different cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results indicate that the compound may have potential as an anticancer agent.

The proposed mechanism of action for the biological activity of this compound involves:

- Inhibition of Enzymatic Activity : The sulfonamide group may interact with key enzymes involved in bacterial metabolism.

- Reactive Oxygen Species (ROS) Scavenging : The hydrazone moiety could contribute to the reduction of oxidative stress in cells.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Methyl-N'-(1-p-tolylethylidene)benzenesulfonohydrazide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions between 4-methylbenzenesulfonohydrazide and substituted carbonyl derivatives. For example, refluxing the hydrazide with p-tolyl ethyl ketone in ethanol under acidic catalysis (e.g., acetic acid) for 8–12 hours is a common approach . Optimization includes varying solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. room temperature), and catalyst loading. Thin-layer chromatography (TLC) with a mobile phase of chloroform:petroleum ether (8:2) is recommended to monitor reaction progress .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Detect characteristic peaks for N–H (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and C=N (~1600 cm⁻¹) stretching vibrations .

- NMR Spectroscopy : ¹H NMR should show signals for the methyl group on the p-tolyl moiety (~2.3 ppm) and the sulfonamide protons (~7.5–8.0 ppm). ¹³C NMR will confirm the hydrazone linkage (C=N at ~150 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) .

Q. What safety protocols are critical during synthesis and handling?

- Methodology : Due to the compound’s sulfonamide group and organic intermediates (e.g., sulfonyl chlorides), implement:

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., benzoyl chloride) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Disposal : Neutralize acidic byproducts before disposal and segregate organic waste .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or biological activity of this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model the compound’s electronic structure, focusing on the hydrazone moiety’s nucleophilicity and the sulfonamide group’s electron-withdrawing effects .

- Molecular Docking : Screen against target proteins (e.g., enzymes) to predict binding affinities. Software like AutoDock Vina can simulate interactions, with validation via in vitro assays .

- Reaction Path Analysis : Apply tools like Gaussian or ORCA to explore reaction mechanisms (e.g., cyclization pathways) and identify transition states .

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural analysis?

- Methodology :

- Cross-Validation : Compare experimental data with computed spectra (e.g., using ACD/Labs or ChemDraw). For instance, unexpected IR peaks may indicate impurities—re-purify via column chromatography with silica gel (60–120 mesh) .

- Dynamic NMR Studies : If tautomerism (e.g., keto-enol forms) is suspected, conduct variable-temperature NMR to observe shifting proton signals .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., in ethanol/water mixtures) and analyzing the crystal structure .

Q. What strategies can improve the yield of copper(II) complexes derived from this compound?

- Methodology :

- Ligand-to-Metal Ratio : Optimize stoichiometry (e.g., 2:1 ligand:Cu²⁺) to avoid polynuclear species. Use copper(II) acetate in ethanol under reflux for 8–10 hours .

- Counterion Effects : Replace acetate with nitrate or chloride to modulate solubility and crystallization.

- Spectroscopic Monitoring : Track complexation via UV-Vis (d-d transitions ~600 nm) and cyclic voltammetry (redox peaks for Cu²⁺/Cu⁺) .

Q. How can reaction scalability be addressed without compromising purity?

- Methodology :

- Flow Chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer and reduce side reactions .

- Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale reactions.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.